molecular formula C8H5Br2F3 B3431010 2-Bromo-5-(trifluoromethyl)benzyl bromide CAS No. 875664-32-7

2-Bromo-5-(trifluoromethyl)benzyl bromide

Cat. No.: B3431010
CAS No.: 875664-32-7
M. Wt: 317.93 g/mol
InChI Key: TXJHPBWTPBYLFP-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a colorless liquid with a molecular weight of 317.93 g/mol . This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-(trifluoromethyl)toluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound with potential applications in organic synthesis and medicinal chemistry . Its molecular formula is C8H5Br2F3, and its molecular weight is 317.93 .

Synthesis Method

The synthesis of 2-bromo-5-fluorobenzotrifluoride, a related compound, involves a three-step process:

  • m-Fluorobenzotrifluoride is nitrified using nitric acid/sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride .
  • The nitro compound is reduced via catalytic hydrogenation using Raney nickel to yield 5-fluoro-2-aminotrifluorotoluene .
  • The target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods using cuprous bromide, hydrobromic acid, and sodium nitrate .

This method boasts a high yield (76.1%) and high purity (greater than 98%) . The raw materials are readily available, the catalyst can be recycled, and the reaction conditions are mild and easy to control .

Potential Applications

  • Organic Synthesis: this compound can be used as an organic reagent . The trifluoromethyl group can be used for catalytic benzylation and alkylation with aryl or alkyl .
  • Medicinal Chemistry: It can be used as a pharmaceutical intermediate . For example, it can be used in the synthesis of 6-[4-(2-Trifluoromethyl-benzyl)-piperazin-1-yl]-3H-pyrimidin-4-one, which are inhibitors of stearoyl-CoA desaturase .
  • Anticancer agent: 1-[3-(trifluoromethyl)benzyl]urea (BPU) is a hybrid pyrazine-urea molecule that has substantial inhibitory effects on the growth of MCF-7 and HeLa cell lines .

Safety Information

This compound is labeled with the following hazard statements :

  • H314: Causes severe skin burns and eye damage .
  • H315: Causes skin irritation .
  • H319: Causes serious eye irritation .
  • H335: May cause respiratory irritation .

Precautionary measures include :

  • P233: Keep container tightly closed.
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • P310: Immediately call a POISON CENTER or doctor/physician.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various synthetic applications to create more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

2-Bromo-5-(trifluoromethyl)benzyl bromide is a halogenated organic compound with the molecular formula C8H5Br2F3C_8H_5Br_2F_3. It is characterized by two bromine atoms and a trifluoromethyl group attached to a benzene ring, which contributes to its unique chemical properties and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its reactivity in nucleophilic substitution reactions. The presence of bromine atoms makes it a good candidate for functionalization, allowing the introduction of diverse functionalities that can enhance its pharmacological properties. This compound can serve as a chemical probe for studying biological processes by attaching to biomolecules like proteins or peptides, facilitating insights into their structure and interactions.

Applications in Drug Development

Research indicates that this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer drugs and antibiotics. The trifluoromethyl group enhances the lipophilicity and stability of derived compounds, making them suitable for therapeutic applications .

Case Studies

  • Anticancer Activity : A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant anticancer properties. In vitro studies showed that BPU inhibited the growth of MCF-7 and HeLa cancer cell lines with IC50 values of 8.47 µM and 9.22 µM, respectively. The compound exhibited a dose-dependent reduction in cell viability over time, indicating its potential as a therapeutic agent against cancer .
  • Structural Modifications : The ability to modify the structure of this compound allows researchers to explore various derivatives that could exhibit enhanced biological activities. For instance, modifications can be made to optimize binding affinity to targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Bromo-4-trifluoromethylbenzyl bromideC8H5BrF3C_8H_5BrF_3Similar trifluoromethyl substitution
2-Chloro-5-(trifluoromethyl)benzyl chlorideC8H5ClF3C_8H_5ClF_3Chlorine instead of bromine
4-Bromo-3-(trifluoromethyl)benzyl bromideC8H5BrF3C_8H_5BrF_3Different position of bromo and trifluoromethyl groups

These compounds share structural characteristics but differ in their reactivity and biological applications due to variations in substituents.

Stability and Reactivity Studies

The stability of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances its susceptibility to nucleophilic attacks. This property is crucial for developing new synthetic routes for biologically active compounds.

In Vivo Studies

In vivo studies using chick chorioallantoic membrane (CAM) assays have shown that related compounds can inhibit angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis. This suggests that derivatives of this compound may also possess similar anti-angiogenic properties .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHPBWTPBYLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-63-5, 875664-32-7
Record name 2-Bromo-5-(trifluoromethyl)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 875664-32-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2-bromo-5-(trifluoromethyl)phenyl)methanol (4.7 g, 18 mmol) in methylene chloride (50 mL) at −10° C. was added carbon tetrabromide (CBr4) (7.17 g, 21.6 mmol). The resulting mixture was stirred at −10° C. for 15 minutes. Triphenylphosphine (5.61 g, 21.4 mmol) was then slowly added portion-wise. This mixture was stirred at room temperature for 16 hours. The mixture was partitioned between saturated ammonium chloride (NH4Cl) (50 ml) and methylene chloride (2×50 mL). The combined organic layers were washed with saturated NaCl (50 mL), dried (MgSO4) and concentrated. The residue was purified by flash chromatography (silica gel) (eluted with 3:1 hexanes-ethyl acetate) to yield the title compound as a white solid (4.01 g), 1H NMR (400 MHz, CDCl3) δ4.6 (s, 2 H) 7.5 (dd, J=8.3, 1.6 Hz, 1 H) 7.8 (m, 2 H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-bromo-5-(trifluoromethyl)phenyl)methanol (1.6 g, 6.27 mmol) in dichloromethane (10 mL) at 0° C. was added tribromophosphine (1.698 g, 6.27 mmol) over 2 hours. To the reaction mixture was added saturated NaHCO3 and the organic layers was separated, dried with NaSO4, filtered, and concentrated. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-100% EtOAc in hexane) to afford the title compound (1.2 g, 3.77 mmol, 60.2% yield). 1H NMR (300 MHz, CDCl3) δ ppm 4.60 (s, 2H) 7.53-7.61 (m, 2H) 7.84 (s, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.698 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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